![molecular formula C20H22N6 B2596268 N1,N1-dimethyl-N4-{4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}benzene-1,4-diamine CAS No. 900258-38-0](/img/structure/B2596268.png)
N1,N1-dimethyl-N4-{4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1-dimethyl-N4-{4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7400^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}benzene-1,4-diamine is a complex organic compound with a unique structure that includes multiple nitrogen atoms and a benzene ring
Wirkmechanismus
Target of Action
Dimethyl{4-[(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]phenyl}amine is primarily targeted towards CDK2 (Cyclin-Dependent Kinase 2), a protein that plays a significant role in cell cycle regulation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division
Biochemical Pathways
By inhibiting CDK2, Dimethyl{4-[(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]phenyl}amine affects the cell cycle pathway. This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .
Result of Action
The result of Dimethyl{4-[(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]phenyl}amine’s action is the significant inhibition of cell growth. It has shown superior cytotoxic activities against certain cell lines . The compound also induces apoptosis within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethyl-N4-{4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}benzene-1,4-diamine typically involves multiple steps. One common method includes the reaction of N,N-dimethyl-1,4-benzenediamine with a suitable precursor that introduces the tetraazatricyclo structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1-dimethyl-N4-{4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the nitrogen-containing groups.
Substitution: The benzene ring allows for substitution reactions, where different functional groups can be introduced
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N1,N1-dimethyl-N4-{4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1,N1-dimethyl-N4-{4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}benzene-1,4-diamine: Shares structural similarities but differs in specific functional groups.
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: Another compound with a similar core structure but different substituents
Uniqueness
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the tetraazatricyclo structure, which imparts distinct chemical and physical properties. These properties make it valuable for various applications in research and industry .
Eigenschaften
IUPAC Name |
4-N,4-N-dimethyl-1-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-12-10-13(2)21-19-18(12)20-22-14(3)11-17(26(20)24-19)23-15-6-8-16(9-7-15)25(4)5/h6-11,23H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNROCVUOFWWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4=CC=C(C=C4)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
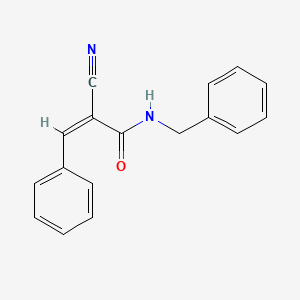
![N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B2596188.png)

![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2596190.png)
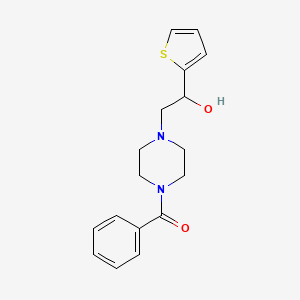

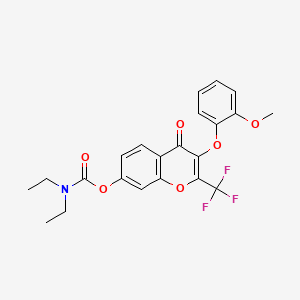
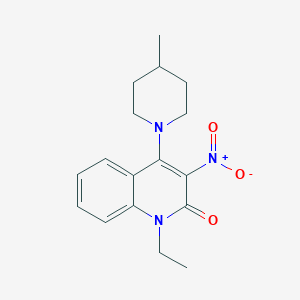
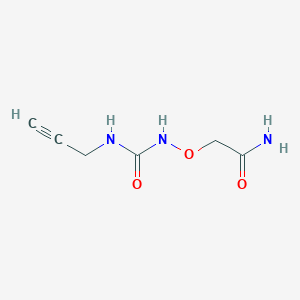
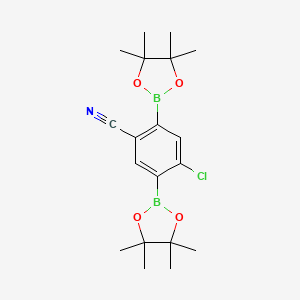
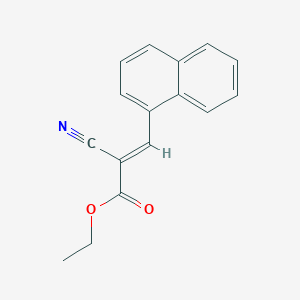
![Oxiran-2-yl-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2596204.png)
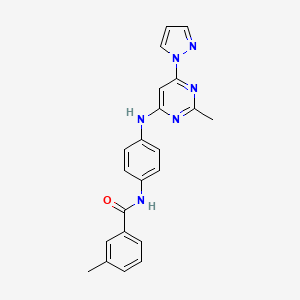
![4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2596206.png)
